molecular formula C7H8FN3O B2380398 1-Amino-3-(2-fluorophenyl)urea CAS No. 775257-94-8

1-Amino-3-(2-fluorophenyl)urea

Cat. No. B2380398
CAS RN: 775257-94-8
M. Wt: 169.159
InChI Key: IQZPLQKMHOWKON-UHFFFAOYSA-N
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Description

“1-Amino-3-(2-fluorophenyl)urea” is a chemical compound with the molecular formula C7H8FN3O . It is a derivative of urea, which is an organic compound that plays a significant role in many biological processes .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass-spectrometry (MS) methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its molecular weight can be calculated based on its molecular formula .

Scientific Research Applications

Modular Functional Integration

1-Amino-3-(2-fluorophenyl)urea has been used in the synthesis and photophysical characterization of fluorophore-spacer-receptor systems. These systems exhibit properties like fluorescence enhancement and quenching in response to specific chemical inputs, demonstrating potential in creating functionally integrated logic gates at the molecular level (Klučiar, Ferreira, de Castro, & Pischel, 2008).

Encapsulation of Oxalate

Research on simple tris(2-aminoethyl)amine based tripodal urea receptors, including this compound, has shown their ability to encapsulate oxalate in a semi-aqueous medium. These studies help understand the structural preferences of such receptors in binding different conformers of oxalate (Bose, Dutta, & Ghosh, 2013).

Synthesis of Novel Compounds

This compound has been utilized in the synthesis of novel urea and bis-urea derivatives for potential biological applications. These derivatives exhibit various biological activities, including anticancer and antioxidant effects, indicating the versatility of this compound in medicinal chemistry (Perković et al., 2016).

Fluorescent Sensing

The compound has been incorporated into fluorescent sensors based on urea derivatives, enabling selective detection of specific ions like fluoride. This application is particularly significant in the field of analytical chemistry and environmental monitoring (Duke & Gunnlaugsson, 2007).

Enhancement of Soluble Epoxide Hydrolase Inhibition

This compound derivatives have shown to enhance the inhibition of soluble epoxide hydrolase, a key enzyme in various physiological processes. This highlights its potential in developing therapeutic agents (Burmistrov & Butov, 2018).

Mechanism of Action

Target of Action

1-Amino-3-(2-fluorophenyl)urea is a complex compound that may interact with multiple targets. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.

Mode of Action

For instance, some urea derivatives have been found to exhibit herbicidal activity , indicating that they may interfere with specific biochemical processes in plants.

Biochemical Pathways

Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

properties

IUPAC Name

1-amino-3-(2-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3O/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZPLQKMHOWKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of ethyl N-(2-fluorophenyl)carbamate (8.3 g, 45.4 mmol) and hydrazine hydrate (13.6 g, ca. 14 ml) in 40 ml of absolute ethanol is heated to reflux. After 3 days, the reaction mixture is concentrated, and the solid is filtered, washed with water and with ether and dried to give 4-(2-fluorophenyl)semicarbazide.
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